5-(Furan-2-yl)-dC CEP
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Overview
Description
5-(Furan-2-yl)-dC CEP is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom The compound this compound is notable for its unique structure, which includes a furan ring attached to a cytosine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-dC CEP typically involves the following steps:
Starting Material: The synthesis begins with furan-2-carboxylic acid hydrazide.
Ring Closure Reaction: Furan-2-carboxylic acid hydrazide undergoes a ring closure reaction with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol.
Mannich Reaction: The resulting compound is then subjected to a Mannich reaction with substituted amines and formaldehyde in ethanol to produce Mannich bases.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring the purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-dC CEP can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert furans into tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
Scientific Research Applications
5-(Furan-2-yl)-dC CEP has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-dC CEP involves its interaction with molecular targets such as enzymes and nucleic acids. The furan ring can participate in various chemical reactions, leading to modifications of biological molecules. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid (2,5-FDCA): A furan derivative used in the production of bioplastics.
2,5-Dimethylfuran (2,5-DMF): A furan derivative used as a biofuel.
Uniqueness
5-(Furan-2-yl)-dC CEP is unique due to its specific structure, which includes a furan ring attached to a cytosine base. This structure allows it to interact with nucleic acids and enzymes in ways that other furan derivatives cannot .
Properties
Molecular Formula |
C50H54N5O9P |
---|---|
Molecular Weight |
900.0 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-(furan-2-yl)-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C50H54N5O9P/c1-34(2)55(35(3)4)65(62-30-14-28-51)64-44-31-46(54-32-42(43-19-13-29-60-43)47(53-49(54)57)52-48(56)36-15-9-7-10-16-36)63-45(44)33-61-50(37-17-11-8-12-18-37,38-20-24-40(58-5)25-21-38)39-22-26-41(59-6)27-23-39/h7-13,15-27,29,32,34-35,44-46H,14,30-31,33H2,1-6H3,(H,52,53,56,57)/t44-,45+,46+,65?/m0/s1 |
InChI Key |
BXTXNXZAVQZNCR-KIAHVEAYSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)C7=CC=CO7 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)C7=CC=CO7 |
Origin of Product |
United States |
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